Heptafluorobutyraldehyde
Overview
Description
Heptafluorobutyraldehyde is a chemical compound that is used in various applications, including as a derivatization agent for analytical purposes. It is known for its high sensitivity to electron-capture detection, which makes it particularly useful in gas-liquid chromatography. The compound is involved in the preparation of derivatives of other substances, such as triazine herbicides, which can be analyzed at very low concentrations in food samples .
Synthesis Analysis
The synthesis of heptafluorobutyraldehyde derivatives can be achieved through the reaction with heptafluorobutyric anhydride in the presence of a catalyst such as trimethylamine or pyridine. This process is used to prepare heptafluorobutyryl (HFB) derivatives of triazine herbicides, which significantly enhances their detectability in chromatographic analyses . Additionally, the photolysis of heptafluorobutyric anhydride in the presence of NO2 and O2 leads to the formation of heptafluoropropyl peroxynitrate and other fluorine-containing carbonaceous products, demonstrating the reactivity of heptafluorobutyric anhydride under photo-oxidative conditions .
Molecular Structure Analysis
The molecular structure of compounds related to heptafluorobutyraldehyde can be complex, as seen in the synthesis of 3,5-[1,1'-ferrocenediyl]-1,7-dioxo-1,7-di(2-pyridyl)-4-(2-pyridylcarbonyl)heptane, which was obtained unexpectedly from the reaction of ferrocene-1,1'-dicarbaldehyde with 2-acetylpyridine. The crystal structure of this compound was determined using single-crystal X-ray methods, indicating the intricacies involved in the structural characterization of heptafluorobutyraldehyde-related compounds .
Chemical Reactions Analysis
Heptafluorobutyraldehyde and its derivatives participate in various chemical reactions. For instance, the photolysis of heptafluorobutyric anhydride results in the formation of new compounds such as heptafluoropropyl peroxynitrate. The study of these reactions includes the measurement of UV absorption cross sections, infrared absorption cross sections, and kinetic parameters for thermal decomposition, providing insights into the reactivity and stability of these compounds . Furthermore, the diastereoselective synthesis of related compounds, such as 2,3,4,5,6-pentafluoroheptanes, involves sequential fluorination reactions that are highly stereospecific, demonstrating the chemical versatility of heptafluorobutyraldehyde derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of heptafluorobutyraldehyde derivatives are crucial for their application in analytical chemistry. For example, the HFB derivatives of triazine herbicides show increased sensitivity to electron-capture detection and electrolytic conductivity detection, which is essential for their use in trace analysis in food samples . The derivatives also exhibit specific elution properties in gas chromatography, which is important for the separation and identification of compounds . In the context of amino acid analysis, heptafluorobutyl chloroformate derivatives of amino acids demonstrate improved separation properties and lower elution temperatures, which are beneficial for chiral analysis using gas chromatography .
Scientific Research Applications
1. Enantioseparation of Amino Acids
Heptafluorobutyl chloroformate (HFBCF), a derivative of heptafluorobutyraldehyde, has shown promising results in enantioseparation of amino acids (AAs) through gas chromatography (GC). The research conducted by Zahradníčková, Hušek, and Šimek (2009) revealed that HFBCF derivatives offer improved separation properties over other chloroformate-based derivatives, making it suitable for chiral AA analysis (Zahradníčková, Hušek, & Šimek, 2009).
2. Synthesis of Tetrahydro-β-carbolines
In the synthesis of tetrahydro-β-carbolines, a significant compound in medicinal chemistry, heptafluorobutyraldehyde derivatives have been utilized. Wang, Shen, and Qu (2014) demonstrated that hexafluoro-2-propanol (HFIP), closely related to heptafluorobutyraldehyde, acts as both solvent and catalyst in the Pictet–Spengler reactions, a key step in the synthesis process (Wang, Shen, & Qu, 2014).
3. Biomarker Analysis in Lung Cancer
Derivatives of heptafluorobutyraldehyde have been explored in the detection of lung cancer biomarkers. Studies by Guadagni et al. (2011) and Chen et al. (2014) showed that hexanal and heptanal, derivatives of heptafluorobutyraldehyde, can be potential biomarkers in lung cancer diagnosis (Guadagni et al., 2011); (Chen et al., 2014).
4. Investigation of Autoignition and Combustion Processes
Heptafluorobutyraldehyde and its derivatives have been used in studies related to combustion and autoignition processes. Kortschik, Honnet, and Peters (2005) investigated the preignition state of nonpremixed corrugated counterflow using nitrogen-diluted n-heptane, which is structurally related to heptafluorobutyraldehyde (Kortschik, Honnet, & Peters, 2005).
5. Chiral Stationary Phases in Gas Chromatography
Heptafluorobutyraldehyde and its derivatives have also been applied in the development of chiral stationary phases for capillary gas chromatography. Research by König et al. (1988) utilized heptakis (3-O-acetyl-2,6-di-O-pentyl)-ß-cyclodextrin, which demonstrated high enantioselectivity towards various compounds, indicating the potential use of heptafluorobutyraldehyde derivatives in chromatographic separation processes (König, Lutz, Wenz, & Bey, 1988).
6. Photolysis Studies
Photolysis studies of heptanal, a derivative of heptafluorobutyraldehyde, have provided insights into the chemical processes occurring under light exposure. Paulson et al. (2006) investigated the photolysis of heptanal, revealing the formation of various intermediates and byproducts, which are significant in understanding the photochemical behavior of such compounds (Paulson, Liu, Orzechowska, Campos, & Houk, 2006).
7. Aldol Condensation Mechanisms
Heptafluorobutyraldehyde and its derivatives play a crucial role in aldol condensation mechanisms, which are fundamental in organic synthesis. Studies like those by Hajek et al. (2015) have explored the mechanistic aspects of these reactions, providing valuable insights into material engineering at the molecular level (Hajek et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF7O/c5-2(6,1-12)3(7,8)4(9,10)11/h1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQJZGNJYXIIMGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3F7CHO, C4HF7O | |
Record name | Butanal, 2,2,3,3,4,4,4-heptafluoro- | |
Source | NORMAN Suspect List Exchange | |
Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10190946 | |
Record name | Perfluorobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptafluorobutyraldehyde | |
CAS RN |
375-02-0 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=375-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptafluorobutyraldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375020 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Perfluorobutyraldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10190946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptafluorobutyraldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptafluorobutyraldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RV53GJ29JN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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